MTOA-TFSI

Catalog No.
S1902648
CAS No.
375395-33-8
M.F
C27H54F6N2O4S2
M. Wt
648.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MTOA-TFSI

CAS Number

375395-33-8

Product Name

MTOA-TFSI

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium

Molecular Formula

C27H54F6N2O4S2

Molecular Weight

648.9 g/mol

InChI

InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1

InChI Key

LAGQNGWYNLUQRI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

The exact mass of the compound Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747259. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is a highly hydrophobic, room-temperature ionic liquid (RTIL) engineered for demanding biphasic extraction and high-voltage electrochemical applications. Composed of a bulky, sterically hindered quaternary ammonium cation and a weakly coordinating fluorinated anion, MTOA-TFSI offers a distinct combination of low volatility, high thermal stability (exceeding 350 °C), and a wide electrochemical window (up to 5.1 V) . In procurement and process design, it serves as a high-performance alternative to traditional volatile organic solvents and conventional halide-based ionic liquids. Its extreme hydrophobicity minimizes solvent loss into aqueous phases during liquid-liquid extraction, making it highly relevant for the separation of rare earth elements, nuclear fuel reprocessing, and the extraction of persistent organic pollutants [1].

Substituting MTOA-TFSI with its direct chloride analog (Aliquat 336 / MTOA-Cl) or common imidazolium-based ionic liquids (such as BMIM-TFSI) fundamentally compromises process stability and extraction efficiency. The strongly coordinating chloride anion in Aliquat 336 limits thermal stability to approximately 200 °C and significantly narrows the electrochemical window, rendering it unsuitable for high-temperature operations or high-voltage electrodeposition[1]. Furthermore, while imidazolium-based TFSI liquids offer good electrochemical properties, their lower hydrophobicity results in unacceptable leaching of the ionic liquid components into the aqueous phase during liquid-liquid extraction [2]. For applications requiring strict phase separation, such as wastewater remediation or actinide partitioning, the bulky methyltrioctylammonium cation is required to suppress emulsification and prevent costly solvent loss [3].

Thermal Stability and Processability

The thermal stability of an ionic liquid dictates its suitability for continuous high-temperature processing and solvent recovery. Thermogravimetric analysis demonstrates that MTOA-TFSI maintains stability at temperatures exceeding 350 °C, whereas its chloride counterpart, MTOA-Cl (Aliquat 336), begins to decompose just above 200 °C [1]. This ~150 °C expansion in the thermal operating window allows MTOA-TFSI to be utilized in elevated-temperature electrorefining and rigorous solvent recycling protocols without degradation.

Evidence DimensionThermal decomposition onset temperature
Target Compound Data> 350 °C
Comparator Or BaselineMTOA-Cl (Aliquat 336): ~ 200 °C
Quantified DifferenceApproximate 150 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA)

Procurement teams specifying solvents for high-temperature separations or long-term recycling loops must select the TFSI variant to prevent premature solvent degradation and process fouling.

Emulsion Suppression in Liquid-Liquid Extraction

In the extraction of highly surface-active pollutants like perfluorooctanoic acid (PFOA) from aqueous streams, standard ammonium surfactants induce severe emulsification, halting continuous processing. When MTOA-TFSI was utilized as an extractant in an octanol system, it successfully suppressed emulsion formation while achieving an extraction efficiency of up to 88.21 wt% for PFOA [1]. In contrast, the baseline substitute hexadecyl trimethyl ammonium bromide (CTAB) caused severe and stable emulsions that prevented phase separation.

Evidence DimensionPhase separation and extraction efficiency
Target Compound DataSuppressed emulsification; 88.21 wt% PFOA extraction
Comparator Or BaselineCTAB: Severe and stable emulsion formation
Quantified DifferenceTransition from process-halting emulsion to clean phase separation with >88% recovery
ConditionsBiphasic liquid-liquid extraction of ppm-level PFOA from aqueous solution

For industrial wastewater treatment, the ability to maintain clean phase boundaries directly dictates whether a continuous extraction process is physically viable.

Aqueous Phase Leaching in Metal Partitioning

Solvent loss into the aqueous phase is a primary cost driver in hydrometallurgical ionic liquid applications. The bulky, highly hydrophobic methyltrioctylammonium cation in MTOA-TFSI significantly decreases the transfer of ionic liquid components into the aqueous phase compared to standard imidazolium-based ILs (such as BMIM-TFSI) during the extraction of lanthanides from nitric acid solutions [1]. This structural hydrophobicity ensures that the IL remains in the organic phase, maintaining the integrity of the extraction system.

Evidence DimensionAqueous phase leaching / Hydrophobicity
Target Compound DataHigh hydrophobicity; minimal aqueous transfer
Comparator Or BaselineImidazolium-based ILs: Higher aqueous solubility and leaching
Quantified DifferenceSignificant reduction in IL component loss to the aqueous phase
ConditionsExtraction of Ln(III) from aqueous nitric acid solutions

Minimizing solvent leaching is critical for reducing operational replenishment costs and preventing downstream contamination in metal recovery workflows.

Hydrometallurgical Recovery of Rare Earths and Actinides

Due to its extreme hydrophobicity and resistance to aqueous leaching, MTOA-TFSI is highly effective for biphasic liquid-liquid extraction of lanthanides and actinides from acidic media [1]. It replaces volatile organic solvents and outperforms imidazolium ILs by preventing solvent loss, making it suitable for nuclear fuel reprocessing and critical metal partitioning.

Environmental Remediation of Perfluorinated Compounds

MTOA-TFSI is utilized as a non-emulsifying extractant for the removal of PFAS and PFOA from industrial wastewater [2]. Its ability to maintain clean phase separation where standard ammonium surfactants (like CTAB) fail makes it a practical selection for continuous, large-scale environmental remediation processes.

High-Temperature Electrochemical Processing

With a thermal decomposition onset exceeding 350 °C and a wide electrochemical window (up to 5.1 V), MTOA-TFSI serves as a robust electrolyte for high-voltage energy storage and the electrodeposition of highly electropositive metals [3]. It should be prioritized over standard chloride-based ILs (like Aliquat 336) in systems where thermal degradation or narrow voltage limits are process bottlenecks.

Hydrogen Bond Acceptor Count

11

Exact Mass

648.34291953 Da

Monoisotopic Mass

648.34291953 Da

Heavy Atom Count

41

UNII

939A0J7H68

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

375395-33-8

Wikipedia

Trioctylmethylammonium_bis(trifluoromethylsulfonyl)imide

Dates

Last modified: 08-16-2023

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